allenos acíclicos
Acyclic allenes are a class of organic compounds characterized by their unsaturated structure, featuring at least one allene moiety (C=C=C) in an open-chain configuration. These molecules display unique electronic and geometric properties due to the presence of three consecutive carbon atoms with alternating single and double bonds. Acyclic allenes exhibit a linear geometry around the central triple-bonded carbon atom, leading to their distinct reactivity profiles.
Due to their versatile nature, acyclic allenes are extensively utilized in organic synthesis as building blocks for synthesizing complex molecules such as natural products, pharmaceuticals, and polymers. Their ability to undergo various reactions like addition, cycloaddition, and rearrangement makes them valuable tools in the development of novel chemical transformations.
The electronic properties of these compounds often make them interesting targets for applications in materials science, particularly in organic electronics and optoelectronics, where their unique optical and electrical characteristics can be exploited. Additionally, acyclic allenes play a crucial role in understanding the fundamental principles governing conjugated systems and π-electron delocalization in organic chemistry.

Estructura | Nombre químico | CAS | MF |
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3,4-nonadiene | 37050-04-7 | C10H18 |
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3,4-Nonadiene | 37050-03-6 | C9H16 |
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7,7-dimethylocta-3,4-diene | 61129-34-8 | C10H18 |
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9,10-TRICOSADIENE | 479409-89-7 | C23H44 |
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Nona-1,2,7-triene | 67531-95-7 | C9H14 |
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9,10-Hentriacontadiene; (R)-form | 479409-94-4 | C31H60 |
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9,10-Heptacosadiene; (R)-form | 350478-28-3 | C27H52 |
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9,10-Nonacosadiene; (R)-form | 479409-93-3 | C29H56 |
Literatura relevante
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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